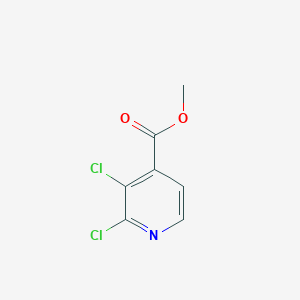

Methyl 2,3-dichloroisonicotinate

Descripción general

Descripción

Methyl 2,3-dichloroisonicotinate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2,3-dichloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the available literature on the biological effects, mechanisms of action, and applications of this compound.

- Molecular Formula : C7H5Cl2NO2

- Molecular Weight : 206.03 g/mol

- CAS Number : 603124-78-3

- Purity : Typically >95% .

This compound exhibits its biological activities primarily through its interactions with various biological targets. It is hypothesized to act as an inhibitor for certain enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of isonicotinic acid, including this compound, can inhibit enzymes such as AspH (asparaginyl hydroxylase) and KDM4E (a histone demethylase). The inhibition mechanism involves competitive binding at the active site of these enzymes, which is crucial for their function in cellular processes .

Antifungal Activity

Several studies have demonstrated that this compound possesses antifungal properties. For instance, it has been tested against various fungal pathogens in agricultural settings. The compound was shown to enhance resistance in plants like Golden Delicious apples when applied prior to fungal inoculation .

Table 1: Antifungal Efficacy Against Common Fungal Pathogens

| Pathogen | Concentration Tested (µg/mL) | Efficacy (%) |

|---|---|---|

| Botrytis cinerea | 100 | 85 |

| Fusarium oxysporum | 50 | 70 |

| Rhizoctonia solani | 75 | 75 |

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on human cell lines have shown varying degrees of cytotoxicity depending on concentration and exposure time. The compound exhibited an IC50 value indicating moderate toxicity at higher concentrations.

Table 2: Cytotoxicity Data on Human Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 24 |

| A549 | 20 | 24 |

Case Studies

-

Plant Resistance Enhancement :

A study conducted on Malus domestica (apple) demonstrated that pre-treatment with this compound significantly reduced fungal infection rates compared to untreated controls. This suggests a role in enhancing plant defense mechanisms against pathogens . -

Enzyme Inhibition Profile :

Research involving enzyme assays revealed that this compound effectively inhibited AspH with an IC50 value of approximately 0.5 µM. This inhibition was confirmed through crystallographic studies showing binding interactions at the enzyme's active site .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2,3-dichloroisonicotinate is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. The compound's structure allows it to participate in various chemical reactions that are crucial for drug development.

Synthesis of Bioactive Molecules

Research has demonstrated that this compound can be utilized in the synthesis of pyridine derivatives, which exhibit significant biological activities. For instance, it has been involved in the development of new anti-tuberculosis agents and other pharmaceuticals through palladium-catalyzed cross-coupling reactions .

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyridine derivatives using this compound as a key intermediate. The derivatives showed promising antibacterial and antifungal activities .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatography techniques.

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively separated and analyzed using HPLC methods. The compound's properties allow for its detection and quantification in various mixtures.

- Application : It has been successfully analyzed using reverse-phase HPLC with a mobile phase consisting of acetonitrile and water . This method is scalable and suitable for isolating impurities during preparative separation.

Material Science

In material science, this compound has potential applications in the development of new materials with specific properties.

Crystal Engineering

Recent studies have indicated that this compound can influence crystal packing and stability in complex materials. Its interaction with other compounds may lead to enhanced magnetic or structural properties .

- Case Study : Research published on crystal packing effects demonstrated that modifying the chemical environment around this compound could stabilize specific crystal forms that exhibit unique magnetic properties .

Environmental Applications

The compound's chemical structure makes it a candidate for studying environmental degradation processes.

Degradation Studies

Studies have shown that this compound can undergo degradation under specific environmental conditions, which is crucial for assessing its ecological impact.

Propiedades

IUPAC Name |

methyl 2,3-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVUXBECIRJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670601 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603124-78-3 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.